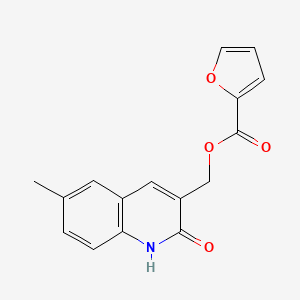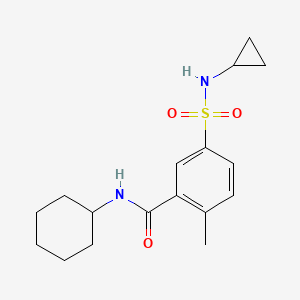
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide, also known as CXCR2 antagonist SB225002, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound is known to interact with the CXCR2 receptor, which is a member of the CXC chemokine receptor family. The CXCR2 receptor is known to play a crucial role in the regulation of inflammation and immune responses.
Mecanismo De Acción
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide exerts its effects by binding to the this compound receptor and blocking the binding of its ligands, such as interleukin-8 (IL-8). IL-8 is a chemokine that is involved in the recruitment of neutrophils and other immune cells to sites of inflammation. By blocking the this compound receptor, this compound can reduce the migration of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the migration of neutrophils and other immune cells to sites of inflammation. This leads to a reduction in inflammation and tissue damage. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). This further reduces inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life and may require multiple doses to maintain therapeutic levels. In addition, it may have off-target effects on other chemokine receptors, which could complicate interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide. One area of interest is the development of more potent and selective this compound antagonists. This could lead to the development of more effective therapies for inflammatory diseases. Another area of interest is the study of the role of this compound in cancer. This compound has been shown to be involved in tumor growth and metastasis, and this compound antagonists may have potential as anticancer agents. Finally, the use of this compound in combination with other therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids, may have synergistic effects and improve therapeutic outcomes.
Métodos De Síntesis
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide can be synthesized using several methods. One of the most common methods involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with cyclohexylamine and cyclopropylsulfamide to form this compound. This method has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. This compound is known to interact with the this compound receptor, which is involved in the regulation of inflammation and immune responses. Studies have shown that this compound can inhibit the migration of neutrophils and other immune cells to sites of inflammation. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-cyclohexyl-5-(cyclopropylsulfamoyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12-7-10-15(23(21,22)19-14-8-9-14)11-16(12)17(20)18-13-5-3-2-4-6-13/h7,10-11,13-14,19H,2-6,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPBSDVGRAEMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


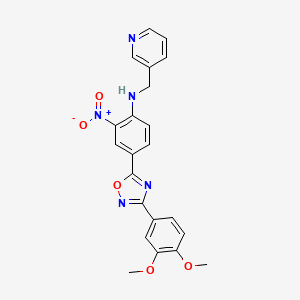
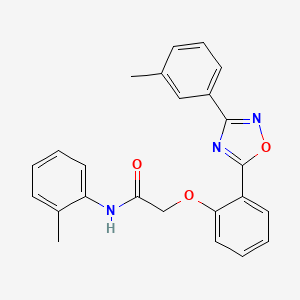

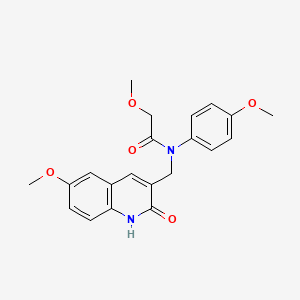
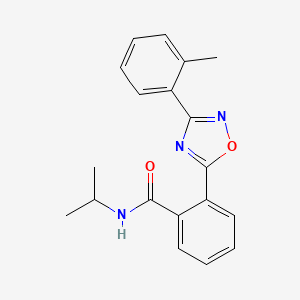
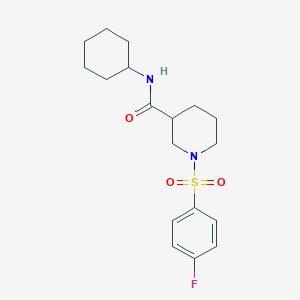
![4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697116.png)
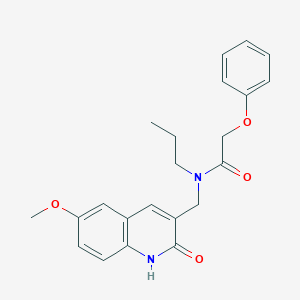

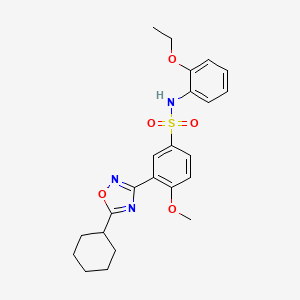
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)

